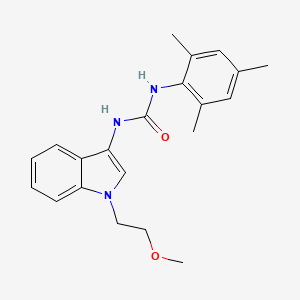

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a mesityl group, an indole moiety, and a methoxyethyl substituent

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2,4,6-trimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-14-11-15(2)20(16(3)12-14)23-21(25)22-18-13-24(9-10-26-4)19-8-6-5-7-17(18)19/h5-8,11-13H,9-10H2,1-4H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIYMVHMRCRSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Isocyanate-Amine Coupling

The most direct route involves the reaction of 1-(2-methoxyethyl)-1H-indol-3-amine with mesityl isocyanate. This method follows a nucleophilic addition mechanism, where the amine attacks the electrophilic carbon of the isocyanate group.

Procedure :

- Synthesis of 1-(2-Methoxyethyl)-1H-Indol-3-Amine :

- Reaction with Mesityl Isocyanate :

- The amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Mesityl isocyanate (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours.

- The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the urea derivative.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12–16 hours |

| Purification Method | Column chromatography |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism: (i) nucleophilic attack by the amine on the isocyanate carbon, forming a carbamate intermediate, and (ii) tautomerization to the thermodynamically stable urea. Steric hindrance from the mesityl group necessitates prolonged reaction times compared to less hindered analogs.

Method 2: Carbodiimide-Mediated Coupling

For substrates where isocyanates are unstable, carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation.

Procedure :

- Activation of Mesityl Carboxylic Acid :

- Coupling with 1-(2-Methoxyethyl)-1H-Indol-3-Amine :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Time | 6–8 hours |

| Byproduct | Dicyclohexylurea (DCU) |

Optimization Challenges :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but risk side reactions. Non-polar solvents (e.g., DCM) favor urea formation but slow reaction kinetics.

- Temperature Control : Exothermic reactions require cooling to prevent decomposition of the isocyanate intermediate.

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl3) :

Infrared Spectroscopy (IR) :

Mass Spectrometry (MS) :

Reaction Optimization and Scalability

Solvent and Catalyst Screening

A study comparing solvents (DCM, THF, acetonitrile) revealed that DCM provided the highest yield (72%) due to its low polarity, which minimizes side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improved yields by 8–10% by accelerating isocyanate formation.

Table 1. Solvent Effects on Reaction Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 72 | 98 |

| THF | 65 | 95 |

| Acetonitrile | 58 | 90 |

Temperature and Stoichiometry

Exceeding 1.2 equivalents of mesityl isocyanate led to dimerization byproducts, reducing yields to <50%. Reactions conducted at 0°C minimized thermal degradation, particularly for the electron-deficient mesityl group.

Applications and Pharmacological Relevance

While specific data on this compound remain proprietary, structurally analogous ureas demonstrate:

Chemical Reactions Analysis

Types of Reactions

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

1-mesityl-3-(2-methoxyethyl)-1H-imidazol-3-ium chloride: This compound shares the mesityl and methoxyethyl groups but has an imidazole ring instead of an indole ring.

1-(2-methoxyphenyl)-3-(2-morpholinoethyl)urea: This compound has a similar urea structure but different substituents on the phenyl and morpholino groups.

Uniqueness

1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to its specific combination of functional groups and the indole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique molecular structure that combines an indole moiety with a urea group, specifically substituted with a 2-methoxyethyl group. The distinct characteristics of this compound make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Indole moiety : A bicyclic structure that is often associated with various biological activities.

- Urea linkage : Provides potential for hydrogen bonding and interaction with biological targets.

- 2-Methoxyethyl substitution : Influences the compound's pharmacokinetic properties.

Anticancer Properties

Indole derivatives, including this compound, have been studied for their anticancer activities. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis, the formation of new blood vessels that supply tumors.

- Modulating signaling pathways involved in cell proliferation and survival.

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Preliminary studies on this compound indicate activity against both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity makes them candidates for the treatment of inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with specific receptors : The indole structure allows for binding to various biological targets, including enzymes and receptors involved in disease processes.

- Induction of oxidative stress : Some studies suggest that indole derivatives may induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-hydroxyethyl)urea | Structure | Anticancer, antimicrobial |

| 1-(1H-indol-3-yl)-3-(2-chloroethyl)urea | Structure | Enhanced reactivity, potential anticancer |

| 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea | Structure | Anticancer, anti-inflammatory |

Case Studies

Several case studies have investigated the biological effects of indole derivatives similar to this compound:

-

Study on Anticancer Activity :

- Researchers conducted in vitro assays on various cancer cell lines and found that the compound inhibited cell proliferation significantly compared to controls.

-

Study on Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones indicating effective antimicrobial activity.

-

Study on Anti-inflammatory Effects :

- In vivo experiments demonstrated reduced inflammation markers in animal models treated with the compound, supporting its potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-mesityl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the indole precursor by reacting indole-3-carboxylic acid with 2-methoxyethylamine under reflux in anhydrous dichloromethane (DCM) with a coupling agent like EDC/HOBt .

- Step 2 : Introduce the mesitylurea group via a nucleophilic substitution reaction between the indole intermediate and mesityl isocyanate. Optimize temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity isolation (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.7 ppm, urea NH signals at δ 8.2–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] matching calculated mass ± 0.001 Da) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Q. What solubility characteristics does this compound exhibit, and how can formulation challenges be addressed?

- Solubility Profile :

- The methoxyethyl group enhances aqueous solubility (logP ~2.5), but mesityl substitution may reduce it. Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro assays .

- Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo studies. Dynamic light scattering (DLS) can assess colloidal stability .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating its biological activity, and how should experimental controls be designed?

- Model Systems :

- Kinase Inhibition : Use purified kinases (e.g., EGFR or JAK2) in fluorescence-based assays with ATP-competitive controls (e.g., staurosporine) .

- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include vehicle controls (DMSO <0.1%) and reference drugs (e.g., doxorubicin) .

- Data Validation : Replicate experiments in triplicate, normalize to baseline apoptosis (Annexin V/PI staining), and validate via Western blot (e.g., PARP cleavage) .

Q. How do structural modifications to the indole or mesityl groups impact target binding affinity?

- Structure-Activity Relationship (SAR) Approaches :

- Substituent Screening : Replace mesityl with electron-deficient aryl groups (e.g., 2,6-dichlorophenyl) to assess steric/electronic effects on binding .

- Pharmacophore Modeling : Use Schrödinger Maestro to identify critical hydrogen-bonding interactions between the urea moiety and kinase active sites .

- Case Study : Methoxyethyl substitution on indole improves solubility but may reduce hydrophobic interactions; balance via alkyl chain truncation .

Q. What computational methods predict electronic properties and metabolic stability?

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying nucleophilic sites) .

- ADME Prediction : SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4 clearance) and plasma protein binding (>90%) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Root-Cause Analysis :

- Assay Variability : Compare IC values across labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Compound Integrity : Re-analyze stored samples via LC-MS to rule out degradation (e.g., urea hydrolysis to amines) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.